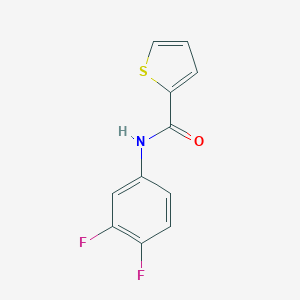
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide, also known as ABSM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Aplicaciones Científicas De Investigación
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has been shown to have potential applications in biomedical research due to its ability to selectively inhibit the activity of a specific protein called protein kinase C (PKC). PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has the potential to be used in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide selectively binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity leads to the suppression of various cellular processes such as cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has potent anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer. 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide in lab experiments is its specificity towards PKC, which allows for targeted inhibition of PKC activity without affecting other cellular processes. However, 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Additionally, further optimization of the synthesis method of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide could lead to increased yields and improved purity, making it easier to work with in lab settings.
Métodos De Síntesis
The synthesis of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide involves the reaction of 4-bromobenzoyl chloride with 2-methylbenzamide in the presence of a base such as triethylamine. The resulting compound is then reacted with azepane-1-sulfonyl chloride to produce 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide. This synthesis method has been optimized to produce high yields of 5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide with minimal impurities.
Propiedades
Nombre del producto |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
|---|---|
Fórmula molecular |
C20H23BrN2O3S |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
5-(azepan-1-ylsulfonyl)-N-(4-bromophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-6-11-18(27(25,26)23-12-4-2-3-5-13-23)14-19(15)20(24)22-17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3,(H,22,24) |
Clave InChI |
ZTXAKJTXJLESDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)